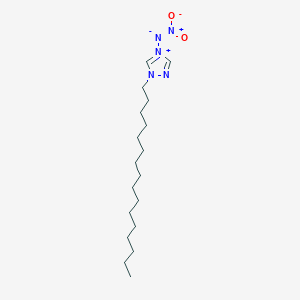![molecular formula C21H23N3OS B11099080 (4Z)-4-[(2,6-Dimethylphenyl)imino]-1-(2-hydroxyphenyl)-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11099080.png)
(4Z)-4-[(2,6-Dimethylphenyl)imino]-1-(2-hydroxyphenyl)-1,3-diazaspiro[4.4]nonane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,6-DIMETHYLPHENYL)IMINO]-1-(2-HYDROXYPHENYL)-1,3-DIAZASPIRO[44]NONANE-2-THIONE is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-DIMETHYLPHENYL)IMINO]-1-(2-HYDROXYPHENYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE typically involves the reaction of 2,6-dimethylaniline with 2-hydroxybenzaldehyde to form a Schiff base. This intermediate is then reacted with a suitable thiol reagent under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as copper iodide and bases like potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,6-DIMETHYLPHENYL)IMINO]-1-(2-HYDROXYPHENYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted aromatic compounds.
Applications De Recherche Scientifique
4-[(2,6-DIMETHYLPHENYL)IMINO]-1-(2-HYDROXYPHENYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(2,6-DIMETHYLPHENYL)IMINO]-1-(2-HYDROXYPHENYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE involves its interaction with biological targets such as enzymes and receptors. The compound’s imine and thiol groups are crucial for binding to active sites, leading to inhibition or modulation of enzyme activity. This interaction can disrupt metabolic pathways, resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2,6-dimethylphenyl)imino]-1-(3-methylphenyl)-1,3-diazaspiro[4.5]decane-2-thione
- 4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione
Uniqueness
Compared to similar compounds, 4-[(2,6-DIMETHYLPHENYL)IMINO]-1-(2-HYDROXYPHENYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of both hydroxyl and imino groups provides unique binding properties, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C21H23N3OS |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
4-(2,6-dimethylanilino)-1-(2-hydroxyphenyl)-1,3-diazaspiro[4.4]non-3-ene-2-thione |
InChI |
InChI=1S/C21H23N3OS/c1-14-8-7-9-15(2)18(14)22-19-21(12-5-6-13-21)24(20(26)23-19)16-10-3-4-11-17(16)25/h3-4,7-11,25H,5-6,12-13H2,1-2H3,(H,22,23,26) |
Clé InChI |
NYVXYAIMMDFVDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC2=NC(=S)N(C23CCCC3)C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11099002.png)

![3-[(3-bromobenzyl)sulfanyl]-N-[(E)-(4-fluorophenyl)methylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11099011.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11099016.png)

![2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11099046.png)
![1-(2-Oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxamide](/img/structure/B11099054.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11099057.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11099060.png)
![Ethyl 2-[(1-phenyl-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden)amino]acetate](/img/structure/B11099065.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11099066.png)
![(4Z)-2-(2,4-dichlorophenyl)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11099073.png)
![N'-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11099094.png)

